3-Aminopyridine-2-sulfonic acid 3-Aminopyridine-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 54247-51-7
VCID: VC3768457
InChI: InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10)
SMILES: C1=CC(=C(N=C1)S(=O)(=O)O)N
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol

3-Aminopyridine-2-sulfonic acid

CAS No.: 54247-51-7

Cat. No.: VC3768457

Molecular Formula: C5H6N2O3S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopyridine-2-sulfonic acid - 54247-51-7

Specification

CAS No. 54247-51-7
Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
IUPAC Name 3-aminopyridine-2-sulfonic acid
Standard InChI InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10)
Standard InChI Key PKOFAHAZXCUHLA-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)S(=O)(=O)O)N
Canonical SMILES C1=CC(=C(N=C1)S(=O)(=O)O)N

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that are summarized in the following table:

PropertyValue
Chemical Name3-Aminopyridine-2-sulfonic acid
CAS Registry Number54247-51-7
Molecular FormulaC₅H₆N₂O₃S
Molecular Weight174.178 g/mol
Exact Mass174.01000
Density1.617 g/cm³
LogP1.57250
PSA (Polar Surface Area)101.66000
Index of Refraction1.634
HS Code2933399090

These properties are consistent with a polar, moderately water-soluble compound that would exhibit both acidic and basic characteristics due to its functional groups . The presence of the sulfonic acid group contributes significant acidity to the molecule, while the amino group provides basic properties. The combination of these functional groups makes 3-aminopyridine-2-sulfonic acid an amphoteric compound capable of reacting under various conditions.

Synthesis and Preparation Methods

Related Synthetic Pathways

Research on related compounds suggests potential synthetic routes. For instance, sulfonamides containing 2- or 3-aminopyridine cores have been prepared through reactions with sulfonyl chlorides under various conditions . These reactions demonstrate the feasibility of introducing sulfur-containing functional groups to aminopyridine structures, which could be adapted for the synthesis of 3-aminopyridine-2-sulfonic acid.

The structural relationship between 3-aminopyridine-2-sulfonic acid and other aminopyridine derivatives is particularly relevant when considering synthetic pathways. For example, the preparation of 2-nitro-3-aminopyridine has been documented through a reaction sequence involving urea intermediates , which could potentially be modified to include sulfonation steps for accessing our target compound.

Chemical Reactivity

Reactivity of Functional Groups

The chemical behavior of 3-aminopyridine-2-sulfonic acid is governed by the reactivity of its key functional groups:

  • The amino group (-NH₂) at position 3 can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions.

  • The sulfonic acid group (-SO₃H) at position 2 provides acidic character and can participate in salt formation, esterification, and other transformations typical of sulfonic acids.

  • The pyridine nitrogen contributes basic properties and can undergo protonation or act as a ligand in coordination chemistry.

Applications and Research Significance

Synthetic Utility

Perhaps the most significant application of 3-aminopyridine-2-sulfonic acid lies in its potential as a versatile synthetic intermediate. The presence of multiple functional groups provides various handles for chemical modification, making it valuable in the synthesis of more complex molecules. Related studies on aminopyridines have demonstrated their utility in preparing more elaborate heterocyclic systems through various coupling and condensation reactions .

Analytical Methods

Identification and Characterization

Standard analytical techniques can be employed for the identification and characterization of 3-aminopyridine-2-sulfonic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the pyridine ring protons and the amino group.

  • Infrared (IR) spectroscopy would show distinctive absorption bands for the sulfonic acid group (typically around 1350-1150 cm⁻¹ for asymmetric and symmetric S=O stretching) and the amino group (3500-3300 cm⁻¹).

  • Mass spectrometry would confirm the molecular weight of 174.178 g/mol and provide fragmentation patterns consistent with the structure.

Detection Methods

For detection in analytical samples, HPLC methods similar to those developed for related aminopyridines could be adapted. The OSHA method mentioned in the search results for aminopyridines involves extraction with 0.1 N NaOH, which achieved extraction efficiencies of over 97% for various aminopyridine isomers . This suggests similar approaches might be effective for 3-aminopyridine-2-sulfonic acid.

Comparison with Related Compounds

Structural Isomers

3-Aminopyridine-2-sulfonic acid represents one of several possible isomeric forms of aminopyridine sulfonic acids. Another important isomer is 2-aminopyridine-3-sulfonic acid, which has the amino and sulfonic acid groups in reversed positions. These structural differences significantly impact chemical reactivity, physical properties, and potential applications.

Comparison with Other Aminopyridine Derivatives

Various aminopyridine derivatives have been studied extensively, including simple aminopyridines without sulfonic acid groups. The OSHA document mentions analytical methods for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine , demonstrating the importance of these compounds in industrial and research settings. The addition of the sulfonic acid group to 3-aminopyridine creates a compound with distinct properties compared to the unsubstituted parent structure.

Relationship to Sulfonamides

Research on related sulfonamides derived from aminopyridines provides insight into the potential behavior of 3-aminopyridine-2-sulfonic acid. For example, studies have explored the formation of sulfonamides containing 2- or 3-aminopyridine cores . These investigations suggest that 3-aminopyridine-2-sulfonic acid could serve as a precursor to more complex sulfonamide derivatives with potential biological activities.

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